molecular formula C13H14O B12886448 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan CAS No. 89228-51-3

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan

Cat. No.: B12886448
CAS No.: 89228-51-3
M. Wt: 186.25 g/mol
InChI Key: VQGZMUMPVZXVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family This compound is characterized by its unique structure, which includes a fused furan ring system with a methyl group at the 9b position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a suitable aromatic precursor is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-throughput screening and optimization of reaction parameters, such as solvent choice and catalyst concentration, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where halogenation, nitration, or sulfonation can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Halogenation using chlorine gas in the presence of iron(III) chloride at room temperature.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic properties.

Mechanism of Action

The mechanism of action of 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the methyl group at the 9b position.

    9-Methyl-9H-carbazole: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the furan ring.

    Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.

Uniqueness

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan is unique due to the presence of the methyl group at the 9b position, which can influence its chemical reactivity and biological activity

Properties

CAS No.

89228-51-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

9b-methyl-2,3-dihydro-1H-dibenzofuran

InChI

InChI=1S/C13H14O/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-8H,4-5,9H2,1H3

InChI Key

VQGZMUMPVZXVNV-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1OC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.